Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate
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Overview
Description
Ethyl 2-aza-5-silaspiro[44]nonane-3-carboxylate is a chemical compound with the molecular formula C10H19NO2Si It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silane compound with an azetidine derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate: Similar compounds include other spiro compounds with different substituents or ring structures.
Comparison: Compared to other similar compounds, this compound may offer unique properties such as enhanced stability or specific reactivity, making it valuable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important tool for chemists, biologists, and medical researchers. Further studies and developments may uncover even more uses for this fascinating compound.
Biological Activity
Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its unique pharmacological properties. The presence of the azaspiro and silane moieties may enhance its interaction with biological targets, potentially leading to various therapeutic effects.
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a common mechanism through which many anticancer agents exert their effects. Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells. Compounds like this compound may enhance ROS production, contributing to their cytotoxic effects.
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of this compound. For example, research on structurally related compounds has shown that they can significantly reduce cell viability in leukemia cell lines by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Study A | HL-60 | 0, 5, 25, 50 | Induction of apoptosis via caspase activation |
Study B | A549 (lung cancer) | 10, 20, 40 | Significant reduction in cell viability |
Animal Models
While in vitro studies provide initial insights into the biological activity of this compound, research using animal models is essential for evaluating its therapeutic potential in vivo. Preliminary findings suggest that compounds with similar structures exhibit anti-tumor effects in murine models, warranting further investigation into their pharmacokinetics and toxicity profiles.
Properties
Molecular Formula |
C10H19NO2Si |
---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C10H19NO2Si/c1-2-13-10(12)9-7-14(8-11-9)5-3-4-6-14/h9,11H,2-8H2,1H3 |
InChI Key |
YMADUFJEQFIZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C[Si]2(CCCC2)CN1 |
Origin of Product |
United States |
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